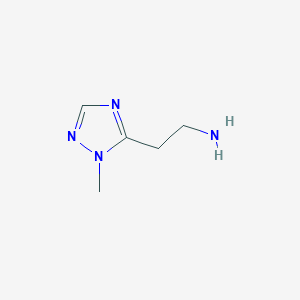
Methyl 1,4'-bipiperidine-3-carboxylate
Übersicht
Beschreibung
“Methyl 1,4’-bipiperidine-3-carboxylate” is a small organic compound with a molecular formula of C13H21NO21. It is also referred to as MBPC1.
Synthesis Analysis
The synthesis of “Methyl 1,4’-bipiperidine-3-carboxylate” is not explicitly mentioned in the search results. However, related compounds such as “Methyl 1H-1,2,4-triazole-3-carboxylate” have been synthesized from 1H-1,2,4-triazole by hydroxymethylation with formaldehyde in the presence of Ba (OH)2·8H2O2.Molecular Structure Analysis
The molecular structure of “Methyl 1,4’-bipiperidine-3-carboxylate” is not explicitly mentioned in the search results. However, it is known that the compound has a molecular weight of 226.32 g/mol1.Chemical Reactions Analysis
The specific chemical reactions involving “Methyl 1,4’-bipiperidine-3-carboxylate” are not explicitly mentioned in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 1,4’-bipiperidine-3-carboxylate” are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Enantioselective Benzylation
Methyl 1,4'-bipiperidine-3-carboxylate is used in the enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate. This process is beneficial for the preparation of biologically active compounds with a chiral 3-benzylpiperidine backbone (Wang et al., 2018).
CCR3 Antagonists Synthesis
The compound plays a role in synthesizing bipiperidine amide compounds, which act as CC chemokine receptor 3 (CCR3) antagonists. This is significant in the field of medicinal chemistry for developing new drugs (Ting et al., 2005).
Reactivity Studies in Heterocycles
Studies have been conducted on the preparation and reactivity of derivatives of 1-benzyl-2,4-piperidinedione-3-carboxylic acid, which involve methyl 1,4'-bipiperidine-3-carboxylate. These studies are crucial for understanding the synthesis of natural products and compounds with pharmacological interest (Ibenmoussa et al., 1998).
Phosphine-Catalyzed Annulation
In organic chemistry, this compound is involved in phosphine-catalyzed [4 + 2] annulation, which is a method to synthesize tetrahydropyridines with high functionalization (Zhu et al., 2003).
Antimicrobial Activity Study
Methyl 1,4'-bipiperidine-3-carboxylate derivatives have been synthesized and evaluated for their antimicrobial activity. This research contributes to the development of new antimicrobial agents (Nagashree et al., 2013).
Benzodiazepine Synthesis
It's used in the synthesis of novel 1,4-benzodiazepine derivatives. This method is notable for its simplicity and potential in synthetic and medicinal chemistry (Wang et al., 2008).
Fluorescent Chloride Sensor Development
The compound is instrumental in developing a fluorescent chloride sensor. This research is significant for its potential applications in various fields, including chemistry and environmental monitoring (Das et al., 2021).
Lipophilicity and Intermolecular Interactions Studies
Research on methylated 6-hydroxypyridazine-3-carboxylic acid and its analogs, which involve methyl 1,4'-bipiperidine-3-carboxylate, provides insights into lipophilicity and specific intermolecular interactions (Katrusiak et al., 2011).
Tyrosinase Inhibition for Drug Design
The compound is used in synthesizing N-substituted biperidines, tested as tyrosinase inhibitors. This research is significant for understanding the structure-activity relationship and future drug design (Khan et al., 2005).
Carbamate Formation in Aqueous Solutions
Studies on the formation of carbamates in aqueous solutions, which include methyl 1,4'-bipiperidine-3-carboxylate, offer valuable insights into chemical equilibria and molecular structure (Mcgregor et al., 2018).
Moisture Stability in Metal-Organic Frameworks
Research involving the incorporation of hydrophobic groups, such as methyl, in metal-organic frameworks demonstrates the compound's role in enhancing moisture stability, which is crucial for various applications (Ma et al., 2011).
Safety And Hazards
The safety and hazards of “Methyl 1,4’-bipiperidine-3-carboxylate” are not explicitly mentioned in the search results. However, related compounds such as piperidine are known to be highly flammable and toxic if swallowed, in contact with skin, or if inhaled4.
Zukünftige Richtungen
The future directions of “Methyl 1,4’-bipiperidine-3-carboxylate” are not explicitly mentioned in the search results. However, it is known that piperidine derivatives are being utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents3.
Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and resources.
Eigenschaften
IUPAC Name |
methyl 1-piperidin-4-ylpiperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-16-12(15)10-3-2-8-14(9-10)11-4-6-13-7-5-11/h10-11,13H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPXVSDIYOYVKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN(C1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,4'-bipiperidine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one](/img/structure/B1417841.png)
![4-(4-Fluoro-2-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1417844.png)
![3-formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1417845.png)






![2-[(E,3E)-3-[3,3-Dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate](/img/structure/B1417858.png)